molecular formula C9H10O2 B7884174 6-Methyl-6,7-dihydrobenzofuran-4(5H)-one

6-Methyl-6,7-dihydrobenzofuran-4(5H)-one

Cat. No. B7884174
M. Wt: 150.17 g/mol
InChI Key: ZHULAUSPJVAEMB-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydrobenzofuran-4(5H)-one is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-6,7-dihydrobenzofuran-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-6,7-dihydrobenzofuran-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Polyfunctionalized Benzofuran-4(5H)-ones and Cinnoline-4-Carboxamides : A study by Ma et al. (2014) developed an efficient method for synthesizing multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones. This method involved microwave irradiation in ethyl alcohol, leading to the direct precipitation of products from the reaction solution. The process is noted for being eco-friendly (Ma et al., 2014).

  • Lewis Acid-Catalyzed Synthesis Starting from 2,5-Dimethylfuran : Asta et al. (2013) described a method combining enzyme- and Lewis acid-catalyzed reactions to synthesize 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones. The process starts from 2,5-dimethylfuran, achieving yields up to 82% (Asta et al., 2013).

  • Synthesis of Pyridopsoralens : Morón et al. (1983) conducted a study on the synthesis of pyridopsoralens, a class of compounds including 5H-furo[3′,2′:6,7][1]benzopyrano[3,4-c]pyridin-5-ones. The synthesis involved reactions starting from 6-hydroxy-2,3-dihydrobenzofuran acetates (Morón et al., 1983).

  • Rh(III)-Catalyzed Synthesis of 6,7-Dihydrobenzofuran-4(5H)-ones : Wu et al. (2021) described a Rh(III)-catalyzed process for the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones. This method is notable for its wide range of substrates, functional group tolerance, and the fact that it is scalable and adaptable for late-stage functionalization (Wu et al., 2021).

  • Synthesis of Benzofuran Derivatives via Rh2(OAc)4-catalyzed C≡X Bond Insertion : Fan et al. (2018) developed a procedure for synthesizing benzofuran derivatives, including 6,7-dihydrobenzofuran-4(5H)-ones. This process involved Rh2(OAc)4-catalyzed C≡X bond insertion with nitriles and aromatic alkynes (Fan et al., 2018).

  • Novel Anticholinesterases Based on Furobenzofuran and Methanobenzodioxepine : Luo et al. (2005) investigated compounds based on the molecular skeletons of furobenzofuran, including the synthesis of derivatives for potential anticholinesterase action, suggesting pharmaceutical applications (Luo et al., 2005).

properties

IUPAC Name

6-methyl-6,7-dihydro-5H-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHULAUSPJVAEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CO2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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